N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide
Description
Properties
Molecular Formula |
C25H24N2O3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C25H24N2O3/c1-29-19-13-11-18(12-14-19)22(23-16-26-24-10-6-5-9-21(23)24)15-27-25(28)17-30-20-7-3-2-4-8-20/h2-14,16,22,26H,15,17H2,1H3,(H,27,28) |
InChI Key |
AGAAPCKBMLBWNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide typically involves the coupling of tryptamine derivatives with substituted phenylacetic acids. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions generally include:
Solvent: Dichloromethane or similar organic solvents.
Temperature: Room temperature to slightly elevated temperatures.
Reagents: DCC, tryptamine derivatives, and substituted phenylacetic acids.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best contextualized by comparing it to analogs with modifications in the indole, aryl, or acetamide groups. Below is a detailed analysis:
Structural Comparisons
Q & A
Q. What are the recommended synthetic routes for N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide, and how can intermediates be purified?
- Methodological Answer : The synthesis of structurally related indole-acetamide derivatives often involves coupling indole-containing amines with activated carbonyl groups. For example, General Procedure G ( ) employs diazo intermediates (e.g., N-(2-(1H-indol-3-yl)ethyl)-2-(4-cyanophenyl)-2-diazoacetamide) with fluorinating agents like HF·pyr in dichloromethane (DCM) under inert conditions. Purification via silica gel chromatography (e.g., S40 purification ) is typical. For analogous compounds ( ), intermediates are isolated using sequential solvent extraction (e.g., DCM and ethyl acetate) and column chromatography with gradients of hexane/ethyl acetate. Ensure rigorous drying of solvents to avoid side reactions .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Based on structurally similar compounds ( ), this compound likely falls under GHS Category 4 for acute oral toxicity (H302) and skin/eye irritation (H315/H319). Key precautions include:
- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Engineering Controls : Fume hoods for dust/aerosol containment.
- First Aid : Immediate rinsing of eyes (15+ minutes with water) and skin (soap/water). Avoid inducing vomiting if ingested; seek medical attention .
- Storage : Keep in a cool (2–8°C), dry environment away from incompatible reagents (e.g., strong oxidizers) .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR () resolve indole protons (δ 7.0–7.5 ppm), methoxyphenyl groups (δ ~3.8 ppm for OCH₃), and acetamide carbonyls (δ ~170 ppm).
- HRMS : Confirm molecular weight (e.g., m/z calculated for C₂₅H₂₃N₂O₃: ~407.17) .
- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and aromatic C–H (~3050 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of indole-acetamide derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations) or structural variations. To address this:
- Perform dose-response studies (e.g., IC₅₀ calculations) across multiple cell lines.
- Conduct structure-activity relationship (SAR) analyses by modifying substituents (e.g., methoxy vs. chloro groups) ().
- Validate target engagement using competitive binding assays or kinase profiling .
Q. What computational strategies predict the compound’s molecular targets and metabolic stability?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina with protein databases (e.g., PDB) to model interactions with receptors (e.g., cannabinoid or serotonin receptors) ().
- ADME Prediction : Tools like SwissADME estimate metabolic stability (e.g., CYP450 interactions) and bioavailability using the compound’s InChI key (e.g., MWXHYMWIZIXTBE-UHFFFAOYSA-N for a related compound in ) .
Q. How can in vivo studies be designed to evaluate pharmacokinetics and toxicity?
- Methodological Answer :
- Animal Models : Administer the compound intravenously/orally in rodents to measure plasma half-life (t₁/₂) and tissue distribution.
- Toxicology : Monitor liver/kidney function (e.g., ALT, creatinine) and histopathology. Reference endocannabinoid modulation studies () for dose optimization.
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites .
Q. What strategies optimize synthetic yield for scale-up without compromising purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
